

An In-depth Technical Guide to (R)-(-)-Metalaxyl-D6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-(-)-Metalaxyl-D6	
Cat. No.:	B15139974	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Metalaxyl-D6 is the deuterated form of (R)-Metalaxyl, also known as Metalaxyl-M or mefenoxam. Metalaxyl is a systemic phenylamide fungicide widely used in agriculture to control pathogens of the Oomycete class, such as Phytophthora and Pythium, which cause devastating diseases like late blight and downy mildew. The fungicidal activity of Metalaxyl resides almost exclusively in the (R)-enantiomer. The introduction of deuterium atoms (D) in place of hydrogen atoms (¹H) at the 2,6-dimethylphenyl moiety creates a stable, isotopically labeled version of the active ingredient. This makes (R)-(-)-Metalaxyl-D6 an invaluable tool in analytical and research settings, particularly as an internal standard for quantification studies using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (R)-(-)-Metalaxyl-D6.

Chemical Structure and Properties

(R)-(-)-Metalaxyl-D6 is structurally identical to (R)-Metalaxyl, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups attached to the phenyl ring.

Chemical Structure:



- IUPAC Name: Methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate[1]
- Synonyms: Metalaxyl-M-D6 (dimethylphenyl-D6), Mefenoxam-D6, **(R)-(-)-Metalaxyl-d6** (2,6-dimethyl-d6)[2]

CAS Number: 1398112-32-7[2][3]

Molecular Formula: C15H15D6NO4[2]

InChl Key: ZQEIXNIJLIKNTD-GMGXQYKBSA-N[2]

SMILES: [2H]C([2H])([2H])c1cccc(C([2H])([2H])[2H])c1N(C(=O)COC)--INVALID-LINK--C(=O)OC[2]

The table below summarizes the key physicochemical properties of **(R)-(-)-Metalaxyl-D6**. Where experimental data for the deuterated compound is unavailable, predicted values or experimental data for the non-deuterated (R)-Metalaxyl are provided as a close approximation.

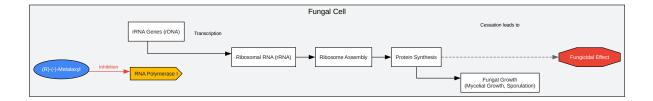
Property	Value	Source
Molecular Weight	285.37 g/mol	[1][2]
Appearance	Neat/Colorless Solid	[2][4]
Melting Point	71-72 °C (for Metalaxyl)	[5]
Boiling Point	394.3 ± 42.0 °C at 760 mmHg (Predicted)	[4]
Density	1.1 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Soluble in Acetonitrile	[3]
LogP (Predicted)	2.15	[4]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C (Predicted)	[4]



Mechanism of Action: Fungal RNA Polymerase Inhibition

The primary mode of action of Metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6] This is achieved by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes. The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth and development, ultimately resulting in fungicidal action. The (R)-enantiomer is significantly more active in this inhibition than the (S)-enantiomer.

Below is a diagram illustrating the signaling pathway of Metalaxyl's mechanism of action.



Click to download full resolution via product page

Caption: Mechanism of action of (R)-(-)-Metalaxyl.

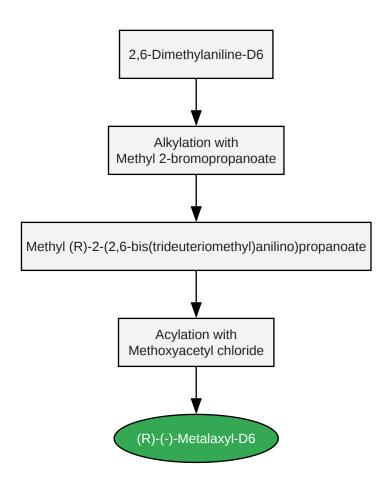
Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **(R)-(-)-Metalaxyl-D6**. These are based on established methods for Metalaxyl and its analogs and should be optimized for specific laboratory conditions.

Synthesis of (R)-(-)-Metalaxyl-D6



The synthesis of **(R)-(-)-Metalaxyl-D6** can be adapted from the known synthesis of Metalaxyl. The key step is the introduction of the deuterated methyl groups onto the aniline starting material.



Click to download full resolution via product page

Caption: General synthetic workflow for (R)-(-)-Metalaxyl-D6.

Methodology:

- Preparation of 2,6-Dimethylaniline-D6: The starting material, 2,6-dimethylaniline, can be deuterated using methods such as acid-catalyzed hydrogen-deuterium exchange with a deuterium source like D₂O or through the use of deuterated methylating agents in a suitable synthesis route.
- Alkylation: The deuterated 2,6-dimethylaniline is reacted with an enantiomerically pure form of methyl 2-bromopropanoate (the R-enantiomer) in the presence of a base (e.g., sodium



bicarbonate) to form the intermediate, methyl (R)-2-(2,6-bis(trideuteriomethyl)anilino)propanoate.

- Acylation: The resulting intermediate is then acylated with methoxyacetyl chloride in the
 presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) to
 yield (R)-(-)-Metalaxyl-D6.
- Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Analytical Characterization

(R)-(-)-Metalaxyl-D6 is primarily used as an internal standard in quantitative analysis. The following are typical analytical methods for its characterization and for its use in quantifying non-deuterated Metalaxyl.

1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is crucial to confirm the enantiomeric purity of the synthesized **(R)-(-)-Metalaxyl-D6**.

- Instrumentation: HPLC system with a chiral column and a UV detector.
- Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-RH or a similar column, is effective for separating Metalaxyl enantiomers.
- Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2propanol or ethanol is commonly used. The exact ratio should be optimized to achieve baseline separation.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength where Metalaxyl shows strong absorbance (e.g., 230 nm).
- Procedure:
 - Dissolve a small amount of the synthesized **(R)-(-)-Metalaxyl-D6** in the mobile phase.



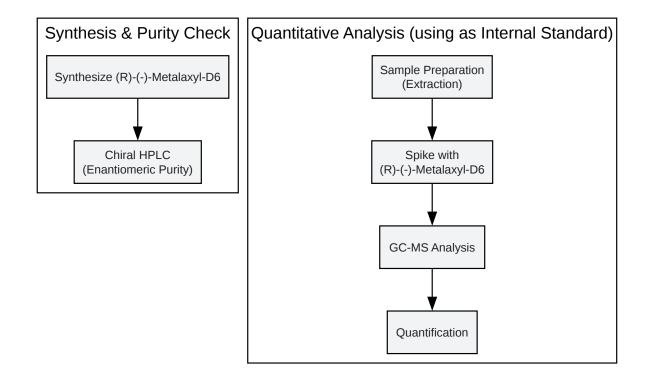
- Inject the sample onto the HPLC system.
- Monitor the chromatogram for the elution of the (R)- and (S)-enantiomers.
- Calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for the quantification of Metalaxyl in various matrices, with **(R)**-**(-)-Metalaxyl-D6** serving as an excellent internal standard.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Splitless injection mode is often preferred for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the analyte from matrix components. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
- MS Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
- Procedure for using (R)-(-)-Metalaxyl-D6 as an internal standard:
 - Prepare a series of calibration standards containing known concentrations of nondeuterated Metalaxyl and a fixed concentration of (R)-(-)-Metalaxyl-D6.
 - Extract the sample matrix (e.g., soil, water, plant tissue) using an appropriate solvent (e.g., acetonitrile).



- Add a known amount of the (R)-(-)-Metalaxyl-D6 internal standard solution to the sample extract.
- Analyze the calibration standards and the sample extracts by GC-MS.
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of Metalaxyl in the sample by using the calibration curve.



Click to download full resolution via product page

Caption: General analytical workflow for (R)-(-)-Metalaxyl-D6.

Conclusion

(R)-(-)-Metalaxyl-D6 is a critical analytical standard for researchers and scientists in the fields of environmental science, food safety, and drug development. Its chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased



mass, which allows for its use as an internal standard in mass spectrometry-based analytical methods. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for the accurate and reliable use of this important isotopically labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lcms.cz [lcms.cz]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective separation and transformation of metalaxyl and its major metabolite metalaxyl acid in tomato and cucumber. | Sigma-Aldrich [sigmaaldrich.com]
- 5. hpst.cz [hpst.cz]
- 6. indofil.com [indofil.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-Metalaxyl-D6: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139974#r-metalaxyl-d6-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com